molecular formula C23H34Cl2N2O5 B2935685 1-((2,5-Dimethoxybenzyl)oxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride CAS No. 1216706-50-1

1-((2,5-Dimethoxybenzyl)oxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride

Cat. No.: B2935685
CAS No.: 1216706-50-1
M. Wt: 489.43
InChI Key: ZJSJTAJNMGZFCW-UHFFFAOYSA-N
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Description

This compound is a dihydrochloride salt featuring a propan-2-ol backbone substituted with a 2,5-dimethoxybenzyloxy group and a 4-(4-methoxyphenyl)piperazine moiety. The dihydrochloride salt form enhances aqueous solubility, which is critical for bioavailability in therapeutic applications. Structural features such as methoxy groups may improve metabolic stability compared to halogenated analogs.

Properties

IUPAC Name

1-[(2,5-dimethoxyphenyl)methoxy]-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O5.2ClH/c1-27-21-6-4-19(5-7-21)25-12-10-24(11-13-25)15-20(26)17-30-16-18-14-22(28-2)8-9-23(18)29-3;;/h4-9,14,20,26H,10-13,15-17H2,1-3H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJSJTAJNMGZFCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CC(COCC3=C(C=CC(=C3)OC)OC)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34Cl2N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-((2,5-Dimethoxybenzyl)oxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride is a synthetic derivative notable for its potential biological activities, particularly in pharmacological applications. This article delves into its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be broken down into several key components:

  • Dimethoxybenzyl group : Contributes to lipophilicity and potential receptor binding.
  • Piperazine moiety : Known for its role in various pharmacological activities, including anxiolytic and antidepressant effects.
  • Propan-2-ol backbone : Provides structural stability and may influence metabolic pathways.

Synthesis

The synthesis of this compound involves several steps, typically beginning with the reaction of 2,5-dimethoxybenzyl alcohol with appropriate piperazine derivatives. The process may include:

  • Formation of the benzyl ether.
  • Alkylation with a propan-2-ol derivative.
  • Dihydrochloride salt formation to enhance solubility.

Pharmacological Effects

  • Antioxidant Activity :
    • Studies have indicated that related compounds exhibit significant antioxidant properties, which may be attributed to the presence of methoxy groups that stabilize free radicals .
    • A comparative analysis of similar compounds showed promising results in reducing oxidative stress markers in vitro.
  • Neuropharmacological Effects :
    • Compounds with piperazine structures have been documented to interact with serotonin receptors, suggesting potential applications in treating mood disorders .
    • A study on piperazine derivatives highlighted their ability to inhibit tyrosinase activity, which could be relevant for neuroprotective strategies .
  • Anticancer Potential :
    • Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines, although specific data on this compound is limited.
    • Mechanistic studies suggest that such compounds might induce apoptosis in cancer cells through mitochondrial pathways.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntioxidantSignificant reduction in oxidative stress markers
NeuropharmacologicalInteraction with serotonin receptors
AnticancerInduction of apoptosis in cancer cell lines

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name (Dihydrochloride Salt) Molecular Formula Molecular Weight Key Substituents Hypothesized Pharmacological Traits
Target Compound : 1-((2,5-Dimethoxybenzyl)oxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol Not explicitly provided ~500 (estimated) - 2,5-Dimethoxybenzyloxy
- 4-(4-Methoxyphenyl)piperazine
Potential CNS activity (e.g., antipsychotic or antidepressant) due to methoxy groups
Analog 1 : 1-(4-(2-Fluorophenyl)piperazin-1-yl)-3-(2-(2-isopropylphenoxy)ethoxy)propan-2-ol C24H35Cl2FN2O3 489.4 - 2-Fluorophenylpiperazine
- 2-Isopropylphenoxyethoxy
Enhanced lipophilicity for blood-brain barrier penetration; possible antipsychotic activity
Analog 2 : 1-((1R,4S)-Bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol C21H32Cl2N2O2 415.4 - 3-Chlorophenylpiperazine
- Bicycloheptane methoxy
Rigid bicyclic structure may improve receptor selectivity; potential anxiolytic applications

Key Observations:

Substituent Effects: The target compound’s 2,5-dimethoxybenzyloxy group may confer higher metabolic stability compared to Analog 1’s fluorophenyl and isopropylphenoxy groups, which increase lipophilicity but risk faster hepatic clearance. Analog 2’s 3-chlorophenyl group and bicyclic system likely enhance receptor binding specificity, though at the cost of reduced solubility compared to methoxy-rich analogs.

Molecular Weight and Solubility :

  • The target compound’s estimated molecular weight (~500) suggests moderate bioavailability, while Analog 2 ’s lower weight (415.4) may favor CNS penetration.

Therapeutic Implications :

  • Methoxy-substituted compounds (target and Analog 1 ) are hypothesized to target serotonin receptors (e.g., 5-HT1A), whereas halogenated analogs (Analog 2 ) may prioritize dopamine D2 receptors.

Research Findings and Limitations

  • Structural Insights : X-ray crystallography of related compounds (e.g., pyrazolines in ) highlights the importance of planar aromatic systems for receptor binding, suggesting that the target compound’s dimethoxybenzyl group may optimize π-π interactions.
  • Data Gaps: No direct pharmacological data exist for the target compound; inferences are drawn from structural analogs. Further in vitro binding assays are needed to validate receptor affinities.

Q & A

Basic: What experimental protocols are recommended for synthesizing this compound, and how can yield be optimized?

Methodological Answer:
A reflux method in ethanol (60–80°C, 2–4 hours) is commonly used for analogous piperazine-containing compounds, with purification via recrystallization from DMF–EtOH (1:1) mixtures . To optimize yield:

  • Monitor reaction progress using thin-layer chromatography (TLC) or HPLC.
  • Adjust stoichiometry of intermediates (e.g., 3,5-diaryl-4,5-dihydro-1Н-pyrazole derivatives) to reduce side products.
  • Optimize pH and temperature during crystallization to enhance purity .

Basic: How should researchers characterize the molecular structure of this compound?

Methodological Answer:
Use X-ray crystallography to resolve bond angles (e.g., C–C–C angles ranging 105.5°–179.97°) and confirm stereochemistry . Complement with:

  • NMR spectroscopy : Analyze methoxy (δ ~3.7–3.9 ppm) and piperazine proton signals (δ ~2.5–3.5 ppm).
  • Mass spectrometry : Confirm molecular weight (theoretical ~500–700 g/mol range based on analogs) .
  • Elemental analysis : Verify dihydrochloride salt formation via chloride ion quantification .

Basic: What safety protocols are critical for handling this compound given limited physicochemical data?

Methodological Answer:

  • Use P95/P1 respirators for particulate protection and OV/AG/P99 filters for volatile organics .
  • Store in sealed containers at 2–8°C in dry conditions to prevent hydrolysis .
  • Assume reactivity with strong oxidizers/acids; conduct small-scale stability tests under inert atmospheres .

Advanced: How can researchers design studies to evaluate its environmental fate and transformation pathways?

Methodological Answer:
Adopt a tiered approach:

Lab studies : Determine log Pow (octanol-water coefficient) via shake-flask methods to predict bioaccumulation. Assess hydrolysis/photolysis rates under controlled pH/UV conditions .

Ecosystem modeling : Use data from structurally similar compounds (e.g., halogenated aromatics) to estimate partitioning in soil/water matrices .

Biotic assays : Test microbial degradation using OECD 301F Ready Biodegradability protocols .

Advanced: What strategies resolve contradictions in reactivity data during cross-coupling reactions?

Methodological Answer:

  • Perform control experiments with precision bands (e.g., ±5% deviation from baseline reactivity) to distinguish poisoning effects .
  • Group reactivity by functional classes (e.g., halogenated alkanes > alcohols > aromatics) to identify competing pathways .
  • Use computational tools (DFT calculations) to model steric/electronic effects of the 2,5-dimethoxybenzyl group on nucleophilic substitution .

Advanced: How can toxicological risks be assessed despite limited acute toxicity data?

Methodological Answer:

  • Apply read-across methodologies using analogs (e.g., 4-(4-methylpiperazin-1-yl)aniline dihydrochloride) with known LD50 values .
  • Conduct in vitro assays:
    • Ames test (mutagenicity).
    • Zebrafish embryo toxicity (EC50 for developmental effects).
  • Model ADMET properties using QSAR tools, prioritizing hepatic metabolism and renal excretion pathways .

Advanced: What analytical techniques differentiate degradation products during stability studies?

Methodological Answer:

  • HPLC-MS/MS : Identify hydrolytic cleavage products (e.g., free piperazine or dimethoxybenzyl alcohol).
  • Thermogravimetric analysis (TGA) : Monitor decomposition temperatures (>200°C for most arylpiperazines) .
  • IC (Ion Chromatography) : Quantify chloride release to track salt dissociation .

Advanced: How to address discrepancies in crystallographic data vs. computational molecular models?

Methodological Answer:

  • Refine X-ray data with software (e.g., SHELX) to resolve atomic displacement parameters (ADPs) .
  • Compare experimental bond angles (e.g., C43–C44–C45 = 118.30°) with DFT-optimized geometries to validate conformers .
  • Use Rietveld refinement for powder samples to account for polymorphism .

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